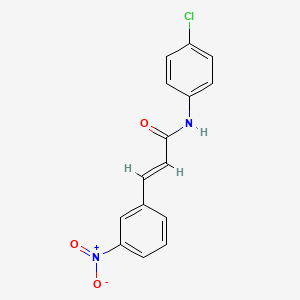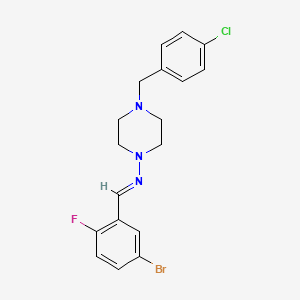![molecular formula C13H16N6O3S2 B5538821 ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)
ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate" belongs to a class of heterocyclic compounds known for their diverse biological activities. Heterocyclic chemistry is an area of organic chemistry pertaining to the synthesis, properties, and applications of these compounds, which include various ring structures differing from the typical benzene ring by containing other elements (such as sulfur, nitrogen, or oxygen) in the ring.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from simple precursors. For example, Youssef et al. (2013) described the synthesis of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate by reacting 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline with arylidene ethyl cyanoacetate, demonstrating a typical procedure for constructing such complex molecules (Youssef, M., Abbady, M. S., Ahmed, R. A., & Omar, Ahmed A., 2013).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational methods to determine the arrangement of atoms within the molecule. For instance, Wu et al. (2005) studied the molecular structures of related pyrazole carboxylates, revealing intramolecular hydrogen bonding patterns and providing insights into the three-dimensional arrangement of atoms in similar compounds (Wu, Chao et al., 2005).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization, alkylation, and condensation, to form new heterocyclic systems. Albreht et al. (2009) described transformations of related thiazole carboxylates into substituted pyridine derivatives, showcasing the reactivity of such molecules (Albreht, Alen et al., 2009).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. While specific data on the target compound was not found, related studies provide a foundation for predicting physical behaviors based on structural similarities.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, define the applications and synthesis routes of these compounds. The work by Gajjala et al. (2022) on novel pyrimidine derivatives showcases typical chemical behaviors, including catalyzed synthesis and antioxidant activity, relevant to understanding the chemical properties of the target compound (Gajjala, Raghavendra Reddy et al., 2022).
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in the preparation of various heterocyclic systems, showing its versatility in chemical synthesis. For instance, its transformation into related heterocyclic systems via reaction with various reagents has been explored, indicating its potential in developing biocidal properties against bacteria and fungi (Youssef et al., 2011).
- Additionally, the compound serves as a building block in the synthesis of complex molecules like thiazolopyrimidines, which can be further modified for various applications (Sherif et al., 1993).
Biological Activities
- The compound has shown promise in the development of new pharmaceutical agents. For example, it has been used in the synthesis of molecules with significant antimicrobial activity against various pathogens, indicating its potential in creating new antibiotics or antifungal agents (Sirakanyan et al., 2015).
- Its derivatives have also been tested for antioxidant properties, further highlighting its potential in medicinal chemistry and drug development (Youssef & Amin, 2012).
Potential in Cancer Research
- There is emerging interest in utilizing derivatives of this compound in cancer research. For instance, certain derivatives have shown effectiveness in inducing apoptosis in breast cancer cells, suggesting a potential role in cancer therapy (Gad et al., 2020).
Future Directions
properties
IUPAC Name |
ethyl 4-amino-2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S2/c1-3-9-18-19-13(24-9)16-8(20)6-23-12-15-5-7(10(14)17-12)11(21)22-4-2/h5H,3-4,6H2,1-2H3,(H2,14,15,17)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKVWQSPRXQNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5538741.png)


![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)
![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)
![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)
![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)
